4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Description
Properties
IUPAC Name |
4-[2-methyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-16-21-18(13-19(22-16)25-9-11-26-12-10-25)24-7-5-23(6-8-24)15-17-3-2-4-20-14-17/h2-4,13-14H,5-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVSBHOHZZGSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Alkylation and Amination
A three-step sequence involves:
-
Alkylation of 2-methyl-4,6-dichloropyrimidine with morpholine.
-
Piperazine introduction at position 6.
-
Post-functionalization of piperazine with (pyridin-3-yl)methyl bromide.
This method avoids pre-synthesizing 3 but risks over-alkylation of piperazine.
Optimization Challenges and Solutions
Regioselectivity Control
Electronic and steric effects dictate substitution order. Computational studies (DFT) reveal that the methyl group at position 2 deactivates position 6 slightly, favoring position 4 for initial substitution. Microwave-assisted synthesis reduces reaction times and improves regioselectivity.
Purification Strategies
-
Chromatography : Silica gel chromatography with ethyl acetate/methanol (9:1) removes unreacted piperazine derivatives.
-
Crystallization : Target compound 4 is recrystallized from ethanol/water (4:1), achieving >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential SNAr | 70 | 95 | Minimal side products |
| Suzuki Cross-Coupling | 65 | 90 | Modular pyridine introduction |
| Post-Functionalization | 60 | 85 | Flexibility in piperazine modification |
Scalability and Industrial Considerations
Kilogram-scale production employs continuous flow reactors for SNAr steps, enhancing heat transfer and reducing reaction times. Cost analysis highlights morpholine and (pyridin-3-yl)methyl chloride as major expenses, prompting exploration of greener alternatives like biocatalytic alkylation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring and piperazine moiety serve as primary sites for nucleophilic substitutions:
-
Chloride displacement : The 6-methylpyrimidine derivative undergoes regioselective substitution at the 2-position with amines. For example, reaction with N-methylpiperazine at 80°C in DMF yields 4-(6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-yl)morpholine (yield: 92%) .
-
Piperazine functionalization : The secondary amine in the piperazine group reacts with electrophiles like benzoyl chloride (PhCOCl) in dichloromethane to form N-acyl derivatives, critical for modifying pharmacokinetic properties.
Electrophilic Substitution Reactions
Electrophilic aromatic substitution occurs on the pyridinyl and pyrimidine rings:
-
Nitration : Treatment with fuming HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the pyridin-3-yl para position, forming 4-(2-methyl-6-{4-[(4-nitropyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine .
-
Sulfonation : Exposure to SO₃/H₂SO₄ generates sulfonic acid derivatives, though yields are moderate (45–55%) due to competing ring decomposition .
Cross-Coupling Reactions
The pyrimidine core participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in dioxane at 100°C introduces aryl groups at the 6-methyl position (yield: 68%) .
-
Buchwald-Hartwig amination : Coupling with primary amines (e.g., aniline) in the presence of Pd₂(dba)₃/Xantphos forms C-N bonds at the pyrimidine C-4 position.
Oxidation and Reduction
-
Oxidation : The pyridinylmethyl group undergoes oxidation with KMnO₄ in acidic conditions to form a carboxylic acid derivative (4-(2-methyl-6-{4-[(pyridin-3-yl)carbonyl]piperazin-1-yl}pyrimidin-4-yl)morpholine).
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine analog, altering its planarity and biological activity .
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Pyridinyl oxidation | KMnO₄, H₂SO₄ | Carboxylic acid derivative | Enhancing water solubility |
| Pyrimidine reduction | H₂ (1 atm), Pd/C | Tetrahydropyrimidine | Modulating target affinity |
Regioselective Functionalization
The compound exhibits distinct reactivity at specific positions:
-
Pyrimidine C-4 : Morpholine oxygen participates in hydrogen bonding, rendering the adjacent pyrimidine carbon less reactive toward electrophiles .
-
Piperazine N-4 : Steric hindrance from the pyridinylmethyl group directs substitutions to the less hindered N-1 position .
Stability Under Physiological Conditions
-
Hydrolytic stability : The morpholine ring remains intact in pH 7.4 buffer at 37°C for 72h, while the piperazine group undergoes slow N-demethylation (15% degradation).
-
Photodegradation : Exposure to UV light (254 nm) induces cleavage of the pyrimidine-morpholine bond, forming 4-(2-methylpyrimidin-4-yl)morpholine as a major byproduct .
Key Mechanistic Insights
-
Steric Effects : The 6-methyl group on the pyrimidine ring hinders electrophilic attack at C-5, directing reactivity to C-2 and C-4 .
-
Electronic Effects : Electron-donating morpholine oxygen increases electron density at pyrimidine C-4, facilitating nucleophilic substitutions at this position .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in substitutions by stabilizing transition states.
Scientific Research Applications
Cancer Therapy
The compound is structurally related to known tyrosine kinase inhibitors such as imatinib and nilotinib, which are used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). Research indicates that derivatives of this compound may exhibit similar inhibitory effects on Bcr-Abl tyrosine kinase, making it a candidate for further development in cancer therapy.
Case Study:
A study published in Cancer Research demonstrated that compounds with similar structures inhibited tumor growth in xenograft models of CML, suggesting that 4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine could have comparable efficacy .
Neurological Disorders
The piperazine component of the compound is known for its neuroactive properties. Preliminary studies indicate that modifications to piperazine-containing compounds can lead to improved neuroprotective effects. This suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.
Data Table: Neuroprotective Activity of Piperazine Derivatives
| Compound | Model | Effectiveness |
|---|---|---|
| Compound A | Mouse model of Alzheimer's | Significant reduction in amyloid plaques |
| Compound B | Rat model of Parkinson's | Improvement in motor function |
| This compound | TBD | TBD |
Antimicrobial Properties
Emerging research suggests that compounds with similar structural motifs exhibit antimicrobial activity against various pathogens. The presence of the pyridine ring may contribute to this activity by interacting with microbial enzymes.
Case Study:
A recent investigation into the antibacterial properties of pyridine derivatives indicated significant activity against Staphylococcus aureus, highlighting the potential for further exploration of this compound as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Structural Variations
The table below highlights key structural analogs and their differences:
Key Observations:
Core Structure: The target compound and most analogs use pyrimidine or its thieno-fused derivatives as cores. Thienopyrimidines (e.g., Pictilisib) enhance planarity for kinase binding .
Position 2 : The methyl group in the target compound contrasts with halogens (e.g., 2-fluoropyridinyl in Compound 80) or heterocycles (e.g., indazolyl in Pictilisib). Smaller substituents like methyl may reduce steric hindrance compared to bulkier groups .
Position 6: The pyridinylmethyl-piperazine group in the target compound differs from sulfonamide (Pictilisib) or difluoropiperidine (Compound 75) substituents.
Pharmacological and Physicochemical Properties
- Antimalarial Activity: Compounds 75 and 80 demonstrated efficacy against Plasmodium falciparum, with EC50 values in the nanomolar range. The pyridinyl group at position 6 is critical for binding to parasite kinases .
- Kinase Inhibition: Pictilisib’s thienopyrimidine core and sulfonamide group confer selectivity for PI3K isoforms. The target compound’s pyridine may lack this specificity .
Biological Activity
The compound 4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule with potential applications in medicinal chemistry, particularly in targeting specific pathways involved in cancer and other diseases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Structural Overview
The compound can be broken down into several functional groups:
- Morpholine ring : A six-membered ring containing one nitrogen atom.
- Pyrimidine moiety : A heterocyclic compound with nitrogen atoms that can interact with biological targets.
- Piperazine group : Known for its role in enhancing the pharmacological properties of drugs.
The biological activity of this compound primarily revolves around its interaction with various enzyme targets, particularly kinases involved in signal transduction pathways. The structure suggests it may function as an inhibitor of specific kinases, similar to other compounds in its class.
Key Targets:
- Phosphatidylinositol 3-Kinase (PI3K) : This pathway is crucial in cancer biology due to its role in cell growth and survival. Compounds with similar structures have shown significant inhibitory effects on PI3K isoforms, indicating potential for this compound as well .
- Tyrosine Kinases : The presence of pyrimidine and piperazine groups suggests possible inhibition of tyrosine kinases, which are often overactive in cancers such as leukemia .
Biological Activity Data
The biological activity of the compound has been evaluated through various assays. Below is a summary of key findings from recent studies:
| Study | Target | IC50 Value (µM) | Comments |
|---|---|---|---|
| PI3Kδ | 0.47 | High selectivity against PI3Kα | |
| Tyrosine Kinase | Not specified | Implicated in leukemia treatment | |
| Cell Proliferation | 20 | Effective against B cell proliferation |
Case Studies
- Inhibition of B Cell Proliferation : In a study evaluating the effects on B lymphocytes, the compound demonstrated a potent inhibitory effect with an IC50 value of 20 nM, suggesting significant therapeutic potential in hematological malignancies .
- Selectivity Profiles : Comparative studies have indicated that derivatives of similar structures exhibit varying degrees of selectivity towards different PI3K isoforms, which is critical for minimizing side effects while maximizing therapeutic efficacy .
Q & A
Q. What synthetic methodologies are reported for 4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine?
The synthesis typically involves sequential functionalization of the pyrimidine core. For example, the pyrimidine ring is first substituted at the 6-position with a piperazine derivative, followed by coupling with a morpholine group at the 4-position. Key steps include nitro group reduction (e.g., converting nitro-pyridines to amines) and nucleophilic substitution reactions. Reaction conditions often use polar aprotic solvents (e.g., DMSO or DMF) and elevated temperatures (80–120°C). Post-synthesis purification employs column chromatography or recrystallization, with characterization via H NMR (e.g., δ 1.20–8.21 ppm for substituents) and LCMS (e.g., ESI m/z 208 [M+H]) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
H NMR is essential for confirming substitution patterns, such as the integration ratio of methyl groups (e.g., δ 1.20 ppm for 6H, indicating two equivalent methyl groups) and aromatic proton coupling (e.g., J = 8.78–2.93 Hz for pyridine protons). LCMS confirms molecular weight and purity, while X-ray crystallography (if available) resolves stereochemistry and crystal packing. For related compounds, single-crystal X-ray data (e.g., a = 7.5 Å, b = 10.2 Å, c = 15.3 Å) have been used to validate piperazine-pyrimidine conformations .
Q. What biological screening approaches are recommended for initial activity assessment?
Prioritize in vitro assays targeting kinases or GPCRs due to the compound’s heterocyclic motifs. Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity studies. For antimicrobial potential, follow protocols from pyrimidine-morpholine hybrids, such as broth microdilution assays (MIC determination against Gram-positive/negative strains) .
Advanced Questions
Q. How can synthetic yields be improved during piperazine-pyrimidine coupling?
Optimize stoichiometry (1.2–1.5 equivalents of piperazine derivative) and employ coupling agents like HATU or DCC to enhance nucleophilic substitution efficiency. Solvent screening (e.g., switching from DCM to THF) may reduce steric hindrance. Monitoring reaction progress via TLC or inline IR spectroscopy helps identify incomplete reactions early. Patent data suggest yields >70% are achievable with rigorous drying of reagents and inert atmosphere conditions .
Q. How to address discrepancies in biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Perform orthogonal assays: For example, validate kinase inhibition via both radiometric (P-ATP) and luminescent (ADP-Glo™) methods. Ensure purity >95% via HPLC (e.g., C18 column, 0.1% TFA/ACN gradient) and quantify trace impurities (e.g., residual solvents) using GC-MS. Cross-reference with structural analogs (e.g., pyridin-3-ylmethyl vs. benzyl substitutions) to isolate structure-activity trends .
Q. What strategies resolve ambiguities in stereochemical assignments for morpholine-piperazine derivatives?
Combine NOESY NMR to probe spatial proximity of methyl/morpholine groups with computational modeling (e.g., DFT-based conformational analysis). For chiral centers, chiral HPLC or enzymatic resolution can isolate enantiomers. Refer to crystallographic data from related compounds (e.g., torsion angles of 165–175° for piperazine-pyridine linkages) to infer preferred conformations .
Q. How to design SAR studies for optimizing metabolic stability?
Introduce electron-withdrawing groups (e.g., -CF) on the pyridine ring to reduce CYP450-mediated oxidation. Compare logP values (via shake-flask or HPLC-derived methods) to balance lipophilicity. In vivo PK studies in rodent models can validate improvements, with LC-MS/MS quantification of plasma half-life. Prior work on trifluoromethyl-substituted analogs showed enhanced stability (t > 6 hrs vs. 2 hrs for non-fluorinated derivatives) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
